1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine, also known as GBR 12909, is a compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use as a dopamine reuptake inhibitor and has shown promise in treating various neurological disorders.
Wirkmechanismus
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 works by inhibiting the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to underlie the therapeutic effects of this compound 12909 in various neurological disorders.
Biochemical and Physiological Effects
This compound 12909 has been shown to increase dopamine levels in the brain, leading to improved mood, motivation, and reward processing. It has also been shown to improve cognitive function and motor control in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential for abuse and addiction, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909, including its potential use in treating addiction and other neurological disorders. Additionally, further studies are needed to better understand the long-term effects of this compound 12909 on the dopamine system and its potential for abuse and addiction. Finally, there is a need for the development of more selective and potent dopamine reuptake inhibitors with fewer side effects.
Synthesemethoden
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 can be synthesized through a multi-step process involving the reaction of piperazine with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with 5-(4-chlorophenyl)-2-furaldehyde. The final product is obtained through a reductive amination reaction with benzylamine. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 has been extensively studied for its potential use as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Dysregulation of the dopamine system has been implicated in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
1-benzyl-4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c23-20-8-6-19(7-9-20)22-11-10-21(26-22)17-25-14-12-24(13-15-25)16-18-4-2-1-3-5-18/h1-11H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXURGWBRQSKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.